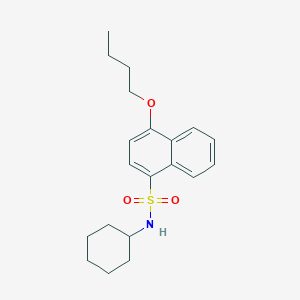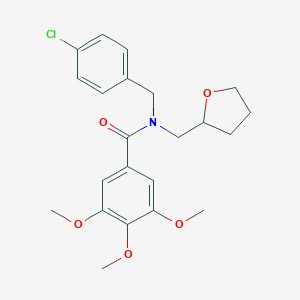![molecular formula C19H29N3O B256420 2-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE](/img/structure/B256420.png)
2-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using 1-pentyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects. The pathways involved often include those related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methyl-1H-benzimidazole: A methylated derivative of benzimidazole.
1-pentyl-1H-benzimidazole: A pentyl-substituted benzimidazole.
Uniqueness
2-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the 2-methyl and 1-pentyl groups on the benzimidazole core enhances its ability to interact with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H29N3O |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-methyl-N-[3-(1-pentylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C19H29N3O/c1-4-5-8-14-22-17-11-7-6-10-16(17)21-18(22)12-9-13-20-19(23)15(2)3/h6-7,10-11,15H,4-5,8-9,12-14H2,1-3H3,(H,20,23) |
InChI Key |
DCYRCEMTBBSUCX-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B256342.png)
![4-{5,9'-Dichloro-1,1',2,10'b-tetrahydro-2-oxospiro(indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)-2'-yl}phenyl methyl ether](/img/structure/B256345.png)



![5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE](/img/structure/B256365.png)

![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)
![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)
![N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)
![N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)
